3-(o-Butylphenyl)-5-phenyl-s-triazole
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Overview
Description
3-(o-Butylphenyl)-5-phenyl-s-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a butyl group attached to the ortho position of a phenyl ring and a phenyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Butylphenyl)-5-phenyl-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-butylphenyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(o-Butylphenyl)-5-phenyl-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups.
Scientific Research Applications
3-(o-Butylphenyl)-5-phenyl-s-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(o-Butylphenyl)-5-phenyl-s-triazole involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as antimicrobial or therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenyl)-2-methylpropanal:
Butylphenyl methylpropional: Another fragrance compound with similar structural features.
Uniqueness
3-(o-Butylphenyl)-5-phenyl-s-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
85303-88-4 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
5-(2-butylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3/c1-2-3-9-14-10-7-8-13-16(14)18-19-17(20-21-18)15-11-5-4-6-12-15/h4-8,10-13H,2-3,9H2,1H3,(H,19,20,21) |
InChI Key |
NEEHHGCSOUSERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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